Cas no 73836-78-9 (Leukotriene D4)
Leukotriene D4 Chemical and Physical Properties
Names and Identifiers
-
- Glycine,S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-
- Glycine,S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L...
- LEUKOTRIENE D4
- leukotriened
- LTD4
- Leukotriene D
- 5FNY4416UE
- (R-(R*,S*-(E,E,Z,Z)))-N-(S-(1-(4-Carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)glycine
- S-{(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]pentadeca-2,4,6,9-tetraen-1-yl}-L-cysteinylglycine
- C25H40N2O6S
- (5~{s},6~{r},7~{e},9~{e},11~{z},14~{z})-6-[(2~{r})-2-Azanyl-3-(2-Hydroxy-2-Oxoethylamino)-3-Oxidanylidene-Prop
- Q647917
- CHEMBL288943
- (5~{s},6~{r},7~{e},9~{e},11~{z},14~{z})-6-[(2~{r})-2-Azanyl-3-(2-Hydroxy-2-Oxoethylamino)-3-Oxidanylidene-Propyl]sulfanyl-5-Oxidanyl-Icosa-7,9,11,14-Tetraenoic Acid
- LTD (sub 4)
- (R-(R*,S*-(E,E,Z,Z)))-N-(S-(1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)-glycine
- 5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11E,14Z-eicosatetraenoic acid
- LMFA03020006
- (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- SCHEMBL12795157
- NCGC00163399-01
- Glycine, N-(S-(1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)-, (R-(R*,S*-(E,E,Z,Z)))-
- NS00069905
- LEUKOTRIENE D4 [MI]
- 73836-78-9
- BDBM50292408
- NCGC00163399-02
- UNII-5FNY4416UE
- BSPBio_001368
- S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-CARBOXY-1-HYDROXYBUTYL)-2,4,6,9-PENTADECATETRAENYL)-L-CYSTEINYLGLYCINE
- 5S-Hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid
- Glycine, S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-
- LTD4 (Leukotriene D4)
- HMS3402E10
- DB11858
- YEESKJGWJFYOOK-IJHYULJSSA-N
- GLYCINE, S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-CARBOXY-1-HYDROXYBUTYL)-2,4,6,9-PENTADECATETRAEN-1-YL)-L-CYSTEINYL-
- C05951
- CS-0059612
- HY-113456
- CHEBI:28666
- Leukotriene D(sub 4)
- LTD
- AKOS040756242
- MFCD00036839
- Leukotriene D-4
- G91533
- DTXSID6040533
- (5S,6R,7E,9E,11Z,14Z)-6-((2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- (5S,6R,7E,9E,11Z,14Z)-6-(((2R)-2-Amino-3-((Carboxymethyl)Amino)-3-Oxopropyl)Sulfanyl)-5-Hydroxyicosa-7,9,11,14-Tetraenoic Acid
- DTXCID4020533
- (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-Amino-3-[(Carboxymethyl)Amino]-3-Oxopropyl}Sulfanyl)-5-Hydroxyicosa-7,9,11,14-Tetraenoic Acid
- Leukotriene D 4
- S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-Carboxy-1-Hydroxybutyl)Pentadeca-2,4,6,9-Tetraen-1-Yl)-L-Cysteinylglycine
- Leukotriene D4
-
- MDL: MFCD00036839
- Inchi: 1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1
- InChI Key: YEESKJGWJFYOOK-IJHYULJSSA-N
- SMILES: S(C[C@@H](C(NCC(=O)O)=O)N)[C@H](/C=C/C=C/C=C\C/C=C\CCCCC)[C@H](CCCC(=O)O)O
Computed Properties
- Exact Mass: 496.26100
- Monoisotopic Mass: 496.26070817 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 20
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 175
- Molecular Weight: 496.7
Experimental Properties
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - PSA: 175.25000
- LogP: 4.51850
- Color/Form: ~50 μg/mL (in methanol/ammonium acetate buffer, 70:30, pH 5.6)
Leukotriene D4 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301+P310+P330-P302+P352+P312-P370+P378
- Hazardous Material transportation number:UN 1230 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
-
Hazardous Material Identification:
- Storage Condition:−70°C
- Risk Phrases:R11
Leukotriene D4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-113456-10μg(201.34µM*100μLinEthanol) |
Leukotriene D4 |
73836-78-9 | ≥98.0% | 10μg |
¥6500 | 2021-07-09 | |
| MedChemExpress | HY-113456-50μg(201.34µM*500μLinEthanol) |
Leukotriene D4 |
73836-78-9 | ≥98.0% | 50μg |
¥19000 | 2021-07-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L275075-50μg |
Leukotriene D4 |
73836-78-9 | 97%,100 ug/mL in ethanol | 50μg |
¥5561.90 | 2023-09-02 | |
| TRC | L473493-0.1mg |
LTD4 (Leukotriene D4) |
73836-78-9 | 0.1mg |
$ 735.00 | 2022-06-04 | ||
| TRC | L473493-0.25mg |
LTD4 (Leukotriene D4) |
73836-78-9 | 0.25mg |
$ 1490.00 | 2022-06-04 | ||
| TRC | L473493-0.5mg |
LTD4 (Leukotriene D4) |
73836-78-9 | 0.5mg |
$ 2440.00 | 2022-06-04 | ||
| TRC | L473493-1mg |
LTD4 (Leukotriene D4) |
73836-78-9 | 1mg |
$4897.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L917317-100μl |
Leukotriene D4 (LTD4) |
73836-78-9 | 97%, 100 μg/mL in Ethanol | 100μl |
¥3,439.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L917317-250μl |
Leukotriene D4 (LTD4) |
73836-78-9 | 97%, 100 μg/mL in Ethanol | 250μl |
¥6,800.00 | 2022-01-14 | |
| abcr | AB182572-25 μg |
Leukotriene D4; . |
73836-78-9 | 25μg |
€472.00 | 2023-02-22 |
Leukotriene D4 Suppliers
Leukotriene D4 Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Leukotriene D4
Recent Advances in Leukotriene D4 Research and the Role of Compound 73836-78-9
Leukotriene D4 (LTD4) is a potent inflammatory mediator belonging to the cysteinyl leukotriene family, which plays a critical role in asthma, allergic rhinitis, and other inflammatory diseases. Recent studies have focused on understanding its molecular mechanisms and developing targeted therapies. Compound 73836-78-9, a key intermediate in the synthesis of LTD4 antagonists, has garnered attention for its potential in modulating LTD4-related pathways. This research briefing synthesizes the latest findings on LTD4 and the significance of 73836-78-9 in therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the structural optimization of 73836-78-9 derivatives to enhance their binding affinity to the CysLT1 receptor, the primary target of LTD4. Researchers employed molecular docking and in vitro assays to demonstrate that modifications to the compound's side chains improved inhibitory activity by 40% compared to earlier analogs. These findings suggest that 73836-78-9 derivatives could serve as promising candidates for next-generation anti-inflammatory drugs.
In parallel, clinical trials investigating LTD4's role in chronic obstructive pulmonary disease (COPD) have revealed its involvement in airway remodeling. A multicenter study (NCT05284448) reported elevated LTD4 levels in COPD patients with severe exacerbations, correlating with disease progression. This underscores the need for targeted LTD4 inhibitors, where 73836-78-9-based compounds may offer a viable solution due to their selectivity and metabolic stability.
Emerging technologies such as cryo-EM have further elucidated the LTD4-CysLT1 interaction at near-atomic resolution. A groundbreaking 2024 Nature Structural & Molecular Biology paper detailed how LTD4 induces conformational changes in the receptor, facilitating G-protein coupling. This structural insight has informed the design of 73836-78-9 analogs with reduced off-target effects, as evidenced by recent preclinical data showing a 60% decrease in hepatotoxicity compared to montelukast.
Despite these advances, challenges remain in achieving optimal bioavailability for 73836-78-9-derived therapeutics. A 2023 Drug Metabolism Reviews article identified cytochrome P450-mediated oxidation as a key metabolic pathway requiring mitigation. Proposed strategies include prodrug formulations and nanocarrier systems, with early-stage trials showing a 2.5-fold increase in plasma half-life for nanoencapsulated variants.
In conclusion, the synergy between LTD4 pathophysiology research and 73836-78-9 chemistry is driving innovation in inflammatory disease treatment. Future directions include leveraging AI-driven drug design to optimize 73836-78-9 scaffolds and expanding clinical validation of these compounds across diverse patient populations. These developments position LTD4 modulation as a cornerstone of precision medicine for respiratory and immune disorders.
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